MALT1 inhibitor MI-2

Description

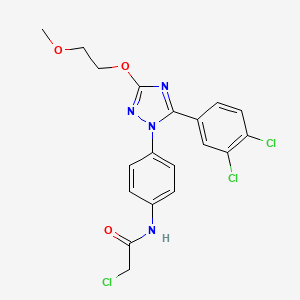

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-N-[4-[5-(3,4-dichlorophenyl)-3-(2-methoxyethoxy)-1,2,4-triazol-1-yl]phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17Cl3N4O3/c1-28-8-9-29-19-24-18(12-2-7-15(21)16(22)10-12)26(25-19)14-5-3-13(4-6-14)23-17(27)11-20/h2-7,10H,8-9,11H2,1H3,(H,23,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWJGQZBSEMDPQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NN(C(=N1)C2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17Cl3N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The MALT1 Inhibitor MI-2: A Potent Modulator of the NF-κB Signaling Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor family that governs a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival. Dysregulation of the NF-κB signaling pathway is a hallmark of numerous pathologies, ranging from chronic inflammatory diseases to various malignancies. Consequently, targeting this pathway has emerged as a significant strategy in modern drug discovery. A key regulator of the canonical NF-κB pathway is the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1), a unique paracaspase that functions as both a scaffold protein and a protease. The proteolytic activity of MALT1 is indispensable for the activation of NF-κB in response to antigenic stimulation in lymphocytes. MI-2 is a potent and specific small-molecule inhibitor of MALT1's proteolytic function. This technical guide provides a comprehensive overview of the effect of MI-2 on the NF-κB signaling pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

The NF-κB Signaling Pathway and the Role of MALT1

The canonical NF-κB signaling cascade is initiated by a variety of stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β, as well as antigen receptor engagement on T and B cells.[1] A central event in this pathway is the activation of the IκB kinase (IKK) complex, which comprises the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (IKKγ).[2][3] Activated IKK phosphorylates the inhibitory IκB proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[1] The degradation of IκB liberates the NF-κB dimers (most commonly the p50/p65 heterodimer), allowing them to translocate to the nucleus.[1][4] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter and enhancer regions of target genes, thereby activating the transcription of hundreds of genes involved in the inflammatory and immune responses.[1][5]

In lymphocytes, the activation of the IKK complex following antigen receptor stimulation is dependent on the formation of the CARMA1-BCL10-MALT1 (CBM) signalosome.[6] Within this complex, MALT1 acts as a scaffold, bringing together upstream signaling components with the IKK complex.[6] Crucially, upon CBM complex formation, MALT1's paracaspase activity is triggered, leading to the cleavage of several substrates, including RelB, BCL10, and CYLD, which further modulates NF-κB signaling.[7][8]

MI-2: A Specific Inhibitor of MALT1 Protease Activity

MI-2 is a small molecule that has been identified as a specific inhibitor of the proteolytic activity of MALT1.[9][10] Mechanistically, MI-2 targets the active site of the MALT1 paracaspase, thereby preventing the cleavage of its substrates. This inhibition of MALT1's enzymatic function effectively disrupts the downstream signaling cascade that leads to NF-κB activation.[9][11]

Quantitative Effects of MI-2 on the NF-κB Pathway

The inhibitory effect of MI-2 on MALT1 and the NF-κB pathway has been quantified in various cellular contexts. The following tables summarize key quantitative data from published studies.

| Parameter | Cell Line | Assay Type | Value | Reference |

| MALT1 Inhibition (IC50) | in vitro cleavage assay | Not explicitly found in search results | ||

| NF-κB Reporter Activity Inhibition (IC50) | JeKo-1 (Mantle Cell Lymphoma) | Luciferase Reporter Assay | ~1 µM | [12] |

| Cell Growth Inhibition (IC50) | Multiple Myeloma Cell Lines | Cell Viability Assay | ~1 µM | [11][13] |

| Induction of Apoptosis | Multiple Myeloma Cell Lines | Apoptosis Assay | Significant at 1 µM | [11][13] |

Table 1: Quantitative analysis of MI-2 inhibitory activity.

| Parameter Measured | Cell Line | Treatment | Effect | Reference |

| Phosphorylated-p65 levels | High Glucose-treated HK-2 cells | MI-2 (0, 1, 2, 4 µM) | Dose-dependent decrease | [9] |

| IκBα expression | High Glucose-treated HK-2 cells | MI-2 (0, 1, 2, 4 µM) | Dose-dependent increase | [9] |

| Nuclear p65 levels | Multiple Myeloma cells | MI-2 (1 µM) | Significant decrease | [11] |

| Nuclear c-REL levels | Multiple Myeloma cells | MI-2 (1 µM) | Significant decrease | [11] |

| Pro-inflammatory Cytokine mRNA (TNF, IL-1β, IL-6) | Colon tissue from DSS-induced colitis mice | MI-2 treatment | Marked suppression | [10] |

Table 2: Effect of MI-2 on key components of the NF-κB signaling pathway.

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the NF-κB signaling pathway and the inhibitory effect of MI-2.

Figure 1: The canonical NF-κB signaling pathway and the inhibitory action of MI-2.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effect of MI-2 on the NF-κB pathway.

MALT1 Substrate Cleavage Assay (Western Blot)

This assay assesses the ability of MI-2 to inhibit the proteolytic activity of MALT1 by monitoring the cleavage of its endogenous substrates.[7][14]

Materials:

-

Cell lines expressing MALT1 (e.g., activated B-cell like diffuse large B-cell lymphoma cell lines).

-

Stimulating agent (e.g., PMA and ionomycin).

-

MI-2 compound.

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies against MALT1 substrates (e.g., anti-RelB, anti-BCL10, anti-CYLD) and a loading control (e.g., anti-β-actin or anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

Procedure:

-

Cell Culture and Treatment: Seed cells at an appropriate density. Pre-treat cells with varying concentrations of MI-2 or DMSO (vehicle control) for a specified time (e.g., 1-2 hours). Stimulate the cells with an appropriate agonist (e.g., PMA/ionomycin) for a defined period to induce MALT1 activity.

-

Cell Lysis: Harvest the cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet in lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Normalize protein concentrations and separate the proteins by SDS-PAGE. Transfer the separated proteins to a membrane.

-

Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Analyze the band intensities. A decrease in the full-length substrate band and/or the appearance of a cleaved fragment indicates MALT1 activity. Inhibition of this cleavage in MI-2-treated samples confirms its inhibitory effect.

Figure 2: Workflow for MALT1 Substrate Cleavage Assay.

NF-κB Reporter Assay

This assay quantifies the transcriptional activity of NF-κB in response to stimuli and the inhibitory effect of MI-2.[15][16]

Materials:

-

Cells stably or transiently transfected with an NF-κB luciferase reporter construct.

-

Stimulating agent (e.g., TNF-α, PMA).

-

MI-2 compound.

-

Luciferase Assay System.

-

Luminometer.

Procedure:

-

Cell Seeding and Treatment: Seed the reporter cells in a 96-well plate. Pre-treat the cells with a dilution series of MI-2 or DMSO for 1-2 hours.

-

Stimulation: Add the stimulating agent to the wells to activate the NF-κB pathway.

-

Incubation: Incubate the plate for a period sufficient for reporter gene expression (typically 6-24 hours).

-

Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and calculate the percentage of inhibition for each MI-2 concentration. Determine the IC50 value.

p65 Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes and quantifies the movement of the p65 subunit of NF-κB from the cytoplasm to the nucleus.[17][18][19]

Materials:

-

Cells grown on coverslips or in imaging-compatible plates.

-

Stimulating agent (e.g., TNF-α).

-

MI-2 compound.

-

Fixative (e.g., 4% paraformaldehyde).

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking solution (e.g., 5% BSA in PBS).

-

Primary antibody against p65.

-

Fluorescently labeled secondary antibody.

-

Nuclear counterstain (e.g., DAPI).

-

Fluorescence microscope.

Procedure:

-

Cell Culture and Treatment: Seed cells and allow them to adhere. Pre-treat with MI-2 or DMSO, followed by stimulation with the appropriate agonist.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize them to allow antibody entry.

-

Immunostaining: Block non-specific antibody binding sites. Incubate with the primary anti-p65 antibody, followed by the fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear and cytoplasmic fluorescence intensity of p65 in multiple cells for each condition. A decrease in the nuclear-to-cytoplasmic ratio of p65 fluorescence in MI-2-treated cells indicates inhibition of nuclear translocation.

Co-Immunoprecipitation (Co-IP) of MALT1 and BCL10

This technique is used to demonstrate the interaction between MALT1 and BCL10, a key step in CBM complex formation, and to assess if MI-2 disrupts this interaction.[6][20][21]

Materials:

-

Cell lysate containing MALT1 and BCL10.

-

Antibody specific for either MALT1 or BCL10 for immunoprecipitation.

-

Protein A/G agarose (B213101) or magnetic beads.

-

Wash buffer.

-

Elution buffer.

-

SDS-PAGE and Western blotting reagents.

-

Antibodies for detecting both MALT1 and BCL10 in the immunoblot.

Procedure:

-

Cell Lysis: Prepare cell lysates under non-denaturing conditions to preserve protein-protein interactions.

-

Immunoprecipitation: Incubate the cell lysate with the immunoprecipitating antibody. Add Protein A/G beads to capture the antibody-protein complexes.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot to detect the co-immunoprecipitated protein. The presence of BCL10 in a MALT1 immunoprecipitation (and vice versa) confirms their interaction. This experiment can be performed in the presence and absence of MI-2 to determine its effect on the MALT1-BCL10 interaction.

Conclusion

MI-2 is a valuable research tool and a potential therapeutic agent that targets the NF-κB signaling pathway through the specific inhibition of MALT1 paracaspase activity. This technical guide has provided a detailed overview of its mechanism of action, supported by quantitative data and established experimental protocols. The methodologies and visualizations presented herein are intended to facilitate further research into the role of MALT1 in health and disease and to aid in the development of novel anti-inflammatory and anti-cancer therapies. The continued investigation of MALT1 inhibitors like MI-2 holds significant promise for addressing the unmet medical needs in a variety of NF-κB-driven pathologies.

References

- 1. NF-κB - Wikipedia [en.wikipedia.org]

- 2. The IκB kinase complex: master regulator of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bellbrooklabs.com [bellbrooklabs.com]

- 4. Changes in nuclear pore numbers control nuclear import and stress response of mouse hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | MicroRNA Roles in the Nuclear Factor Kappa B Signaling Pathway in Cancer [frontiersin.org]

- 6. A small-molecule inhibitor of BCL10-MALT1 interaction abrogates progression of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MALT1 inhibition by MI‑2 suppresses epithelial‑to‑mesenchymal transition and fibrosis by inactivating the NF‑κB pathway in high glucose‑treated HK‑2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. oncotarget.com [oncotarget.com]

- 11. ashpublications.org [ashpublications.org]

- 12. researchgate.net [researchgate.net]

- 13. Halting multiple myeloma with MALT1 inhibition: suppressing BCMA-induced NF-κB and inducing immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. indigobiosciences.com [indigobiosciences.com]

- 16. researchgate.net [researchgate.net]

- 17. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Nuclear co-translocation of myotrophin and p65 stimulates myocyte growth. Regulation by myotrophin hairpin loops - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. assaygenie.com [assaygenie.com]

An In-depth Technical Guide on the MALT1 Inhibitor MI-2 and its Application in Chronic Lymphocytic Leukemia

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic Lymphocytic Leukemia (CLL), the most prevalent leukemia in Western countries, is characterized by the accumulation of malignant B-cells.[1] The B-cell receptor (BCR) signaling pathway is a critical driver of CLL cell proliferation and survival, making it a prime therapeutic target.[1][2] Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1), a paracaspase, is a key component of the CARD11-BCL10-MALT1 (CBM) signalosome that links BCR activation to the downstream NF-κB pathway.[3][4] The small molecule MI-2 is an irreversible inhibitor of MALT1's proteolytic activity.[4][5] Preclinical research demonstrates that MI-2 effectively induces apoptosis in CLL cells, including those resistant to the established BTK inhibitor ibrutinib (B1684441), by disrupting BCR and NF-κB signaling.[3][5] This guide provides a comprehensive technical overview of MI-2's mechanism of action, summarizes key quantitative preclinical data, details relevant experimental protocols, and visualizes the core biological and experimental processes.

Introduction to MALT1 in Chronic Lymphocytic Leukemia

Activation of the BCR and NF-κB pathways is fundamental for the proliferation and survival of CLL cells.[5] MALT1 is the enzymatically active component of the CBM complex, which is essential for transducing signals from the BCR to activate NF-κB.[4] In CLL, MALT1 appears to be constitutively active, contributing to the malignant phenotype.[5][6] This constitutive activity is evidenced by the ongoing cleavage of CYLD, a direct MALT1 substrate, in primary CLL cells, a phenomenon not observed in normal B cells.[5] Given that resistance to BCR-targeted therapies like ibrutinib often involves mutations that reactivate signaling upstream of MALT1, targeting MALT1 itself presents a rational therapeutic strategy, particularly for relapsed or refractory disease.[3][7]

Mechanism of Action of MI-2

MI-2 (C₁₉H₁₇Cl₃N₄O₃) is a small molecule that functions as an irreversible inhibitor of MALT1.[5] It covalently binds to cysteine 464 (C464) within the paracaspase active site, thereby suppressing its protease function.[5] The inhibition of MALT1's proteolytic activity by MI-2 in CLL cells leads to a cascade of downstream effects:

-

Inhibition of MALT1 Substrate Cleavage : MI-2 treatment leads to a marked reduction in the cleavage of MALT1 substrates, such as CYLD.[5]

-

Suppression of NF-κB Signaling : MALT1 activity is crucial for both the canonical and non-canonical NF-κB pathways. MI-2 treatment results in a dose-dependent reduction of nuclear translocation of the key NF-κB subunits p50 (canonical) and RelB (non-canonical).[5]

-

Downregulation of Pro-Survival Proteins : The inhibition of NF-κB signaling leads to decreased expression of anti-apoptotic proteins, including Bcl-xL.[5] Other studies have noted a decrease in BCL-2 and Mcl-1 levels.[1]

-

Induction of Apoptosis : By disrupting the primary survival signaling axis, MI-2 induces dose- and time-dependent apoptosis in CLL cells.[1][5] This cell death is caspase-dependent.[7]

The following diagram illustrates the MALT1 signaling pathway in CLL and the point of inhibition by MI-2.

Quantitative Data on MI-2 Efficacy in CLL

Preclinical studies have generated significant quantitative data supporting the anti-leukemic activity of MI-2 in CLL. The data below is compiled from key publications.

Table 1: In Vitro Cytotoxicity of MI-2

| Cell Type | Assay | Time Point | IC50 Value (μM) | Source |

| MEC1 Cell Line | Cell Viability | 24h | 0.2 | [5] |

| Primary CLL Cells (n=22) | Cell Viability | 24h | Mean: 1.17 (95% CI: 0.79-1.74) | [5] |

| Primary CLL Cells (n=21) | MTS Assay | 48h | IC25 < 2.0 in majority of samples | [3][7] |

IC50: The concentration of a drug that gives a half-maximal inhibitory response.[8] IC25: The concentration of a drug that gives a 25% inhibitory response.

Table 2: Effects of MI-2 on NF-κB Signaling and Apoptosis

| Parameter Measured | Cell Type | MI-2 Conc. | Treatment Time | Result | Source |

| Nuclear p50 Levels | Primary CLL Cells | Dose-dependent | 8h | Statistically significant reduction | [5] |

| Nuclear RelB Levels | Primary CLL Cells | Dose-dependent | 8h | Statistically significant reduction | [5] |

| Apoptosis (Annexin-V+) | Primary CLL Cells | Dose-dependent | 24h & 48h | Significant increase in apoptotic cells | [5][7] |

| CYLD Cleavage | Primary CLL Cells | Not specified | Not specified | Clear reduction in cleaved CYLD | [5] |

Detailed Experimental Protocols

The following sections describe the methodologies used in the preclinical evaluation of MI-2 in CLL.

Patient Samples and Cell Culture

-

Primary Cell Isolation : Peripheral blood mononuclear cells (PBMCs) are isolated from blood samples of patients with CLL using Ficoll density-gradient centrifugation.[1] The study cohorts often include patients with various prognostic markers, such as IGHV mutational status and cytogenetic abnormalities (e.g., del17p).[1][5]

-

Cell Culture : Primary CLL cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin/streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.[1]

-

Cell Lines : The MEC1 cell line, a human CLL-derived line, is often used as a model system.[5]

Cell Viability and Cytotoxicity Assays

-

Protocol :

-

CLL cells are seeded in 96-well plates at a specified density (e.g., 1 x 10⁵ cells/well).

-

Cells are treated with serial dilutions of MI-2 (e.g., 0.125-8μM) or a vehicle control (DMSO).[3][7]

-

After a defined incubation period (e.g., 24 or 48 hours), a viability reagent such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) is added to each well.[1][3]

-

Plates are incubated for an additional 2-4 hours to allow for the conversion of the tetrazolium salt to formazan (B1609692) by metabolically active cells.

-

The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS).

-

Data is normalized to the vehicle-treated control cells, and IC50 values are calculated using non-linear regression analysis.

-

Apoptosis Assays

-

Flow Cytometry Protocol :

-

CLL cells are treated with various concentrations of MI-2 for 24 or 48 hours.

-

Cells are harvested, washed with cold PBS, and then resuspended in 1X Annexin-V binding buffer.

-

Fluorescently-conjugated Annexin-V (e.g., Annexin-V-FITC) and a live/dead stain (e.g., ViViD or Propidium Iodide) are added to the cells.[5]

-

To distinguish CLL cells from other PBMCs, cell surface markers such as CD19 and CD5 are also stained.[3][7]

-

After a short incubation period (typically 15 minutes at room temperature in the dark), the cells are analyzed by flow cytometry.

-

Apoptotic cells are identified as the Annexin-V positive population among the CD19+/CD5+ CLL cells.[7]

-

-

Immunoblotting for PARP Cleavage :

-

Cell lysates from MI-2 treated and control cells are prepared.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with a primary antibody specific for PARP (Poly (ADP-ribose) polymerase).

-

An increase in the cleaved PARP fragment (89 kDa) relative to the full-length protein (116 kDa) is indicative of caspase-mediated apoptosis.[6]

-

The diagram below outlines a general workflow for these experiments.

Immunoblotting

-

Protocol :

-

CLL cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are loaded onto an SDS-PAGE gel for electrophoresis.

-

Proteins are transferred to a PVDF membrane.

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies overnight at 4°C. Key primary antibodies include those against cleaved CYLD (C-terminal), MALT1, p50, RelB, Bcl-xL, and a loading control like Actin.[5]

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

NF-κB Nuclear Translocation ELISA

-

Protocol :

-

Nuclear extracts are prepared from MI-2 treated and control CLL cells using a nuclear extraction kit.

-

An ELISA-based assay (e.g., TransAM™ NFκB Kit) is used to quantify the amount of active p50 and RelB in the nuclear extracts.

-

Briefly, nuclear extracts are added to a 96-well plate coated with an oligonucleotide containing the NF-κB consensus binding site.

-

A primary antibody specific for the NF-κB subunit of interest (p50 or RelB) is added.

-

An HRP-conjugated secondary antibody is added, followed by a developing solution.

-

The absorbance is read on a spectrophotometer, and the amount of active NF-κB is quantified relative to a standard curve.[5]

-

Efficacy in Ibrutinib-Resistant CLL

A critical finding is the efficacy of MI-2 against CLL cells that have developed resistance to ibrutinib.[5] Ibrutinib resistance is often mediated by mutations in BTK or its downstream effector, PLCG2.[3] Since MALT1 operates further downstream in the BCR pathway, its inhibition can bypass this resistance mechanism.[5][7] Studies have shown that MI-2 is effective against primary CLL cells collected from patients harboring mutations that confer ibrutinib resistance.[5] This provides a strong preclinical rationale for the clinical development of MALT1 inhibitors for this patient population.[5]

Conclusion and Future Directions

The MALT1 inhibitor MI-2 has demonstrated significant preclinical activity against chronic lymphocytic leukemia. Its ability to block the constitutively active NF-κB signaling pathway leads to potent, dose-dependent apoptosis in CLL cells.[3][5] Crucially, MI-2 retains its efficacy in models of ibrutinib resistance, addressing a major clinical challenge.[5] While these findings are promising, it is important to note that some research suggests MI-2 may have off-target effects, advocating for careful interpretation of results and the development of next-generation, highly selective MALT1 inhibitors.[9] Nevertheless, the data surrounding MI-2 provides a robust preclinical foundation for targeting the MALT1 paracaspase as a viable and important therapeutic strategy in CLL.[5][10]

References

- 1. tandfonline.com [tandfonline.com]

- 2. mitchell.science [mitchell.science]

- 3. ashpublications.org [ashpublications.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. MALT1 inhibition is efficacious in both naïve and ibrutinib-resistant chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application | Haematologica [haematologica.org]

- 7. researchgate.net [researchgate.net]

- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. MALT1 [stage.abbviescience.com]

The Core Mechanism of Irreversible MALT1 Inhibition by MI-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical signaling protein that functions as a scaffold and a cysteine protease (paracaspase). It plays a pivotal role in the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which is essential for the proliferation and survival of certain cancer cells, particularly Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (ABC-DLBCL). The protease activity of MALT1 is directly linked to the pathogenesis of these chemoresistant lymphomas, making it a compelling therapeutic target. MI-2 is a small molecule inhibitor that has been identified as a potent and irreversible inhibitor of MALT1, demonstrating significant preclinical activity against ABC-DLBCL. This technical guide provides an in-depth overview of the core principles of irreversible MALT1 inhibition by MI-2, including its mechanism of action, quantitative data, experimental protocols, and key signaling pathways.

Mechanism of Action

MI-2 acts as an irreversible inhibitor of the MALT1 paracaspase. It directly binds to MALT1 and covalently modifies the active site cysteine residue (Cys464), leading to the suppression of its protease function.[1] This irreversible binding is attributed to the presence of a chloromethyl amide group in the chemical structure of MI-2.[1] The inhibition of MALT1's proteolytic activity disrupts the cleavage of its substrates, such as CYLD, A20, and RelB, which are involved in the negative regulation of the NF-κB pathway.[1][2] Consequently, MI-2 treatment leads to the suppression of NF-κB reporter activity, inhibition of c-REL nuclear localization, and downregulation of NF-κB target genes.[1] This ultimately results in the selective growth inhibition of MALT1-dependent cancer cell lines.[1][3]

Recent studies have suggested that MI-2 may also have off-target effects. It has been shown to induce ferroptosis, a form of iron-dependent cell death, by directly targeting and inhibiting glutathione (B108866) peroxidase 4 (GPX4), independent of its action on MALT1.[4][5] This finding highlights the importance of considering potential off-target activities when interpreting experimental results obtained using MI-2.

Quantitative Data

The following tables summarize the key quantitative data for MI-2 from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of MI-2

| Parameter | Value | Cell Line/Assay Condition | Reference |

| IC50 | 5.84 µM | Cell-free MALT1 proteolytic activity assay | [3] |

| IC50 | 2.1 µM | Recombinant GST-MALT1 (aa 325-760) activity assay | [4] |

| GI50 | 0.2 µM | HBL-1 (ABC-DLBCL) | [3][6] |

| GI50 | 0.5 µM | TMD8 (ABC-DLBCL) | [3][6] |

| GI50 | 0.4 µM | OCI-Ly3 (ABC-DLBCL) | [3][6] |

| GI50 | 0.4 µM | OCI-Ly10 (ABC-DLBCL) | [3][6] |

Table 2: In Vivo Efficacy of MI-2

| Animal Model | Cell Line | Treatment | Outcome | Reference |

| SCID mice xenograft | TMD8 (ABC-DLBCL) | 25 mg/kg/day, i.p. | Profoundly suppressed tumor growth | [3][6] |

| SCID mice xenograft | HBL-1 (ABC-DLBCL) | 25 mg/kg/day, i.p. | Profoundly suppressed tumor growth | [3][6] |

| SCID mice xenograft | OCI-Ly1 (GCB-DLBCL) | 25 mg/kg/day, i.p. | No effect on tumor growth | [3] |

Signaling Pathways and Experimental Workflows

MALT1-Mediated NF-κB Signaling Pathway

The following diagram illustrates the canonical NF-κB signaling pathway and the point of intervention by MI-2.

Caption: MALT1 in the CBM complex activates NF-κB. MI-2 inhibits MALT1 protease activity.

Experimental Workflow: MALT1 Cleavage Assay

This diagram outlines a typical workflow for assessing the inhibitory effect of MI-2 on MALT1's cleavage of its substrate CYLD in a cellular context.

Caption: Workflow for assessing MI-2's inhibition of MALT1-mediated CYLD cleavage.

Logical Relationship of MI-2's Mechanism of Action

This diagram illustrates the logical flow from MI-2 administration to the ultimate biological outcome in MALT1-dependent cancer cells.

Caption: Logical flow of MI-2's mechanism leading to cancer cell growth inhibition.

Experimental Protocols

MALT1 Proteolytic Activity Assay (Cell-Free)

This assay is designed to measure the direct inhibitory effect of MI-2 on the enzymatic activity of MALT1.

-

Reagents:

-

Procedure:

-

Prepare serial dilutions of MI-2 in DMSO, and then dilute into the assay buffer.

-

In a microplate, add the recombinant MALT1 protein to each well.

-

Add the diluted MI-2, positive control, or negative control to the respective wells.

-

Incubate the plate to allow for inhibitor binding to the enzyme.

-

Initiate the reaction by adding the fluorescent substrate Ac-LRSR-AMC to all wells.

-

Measure the fluorescence intensity at two different time points using an excitation wavelength of 360 nm and an emission wavelength of 465 nm.[3][6]

-

Calculate the percent inhibition using the formula: {[fluorescence_test_compound (T2-T1) - fluorescence_neg_ctrl (T2-T1)] / [fluorescence_pos_ctrl (T2-T1) - fluorescence_neg_ctrl (T2-T1)]} x 100.[3]

-

Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.[3]

-

Cellular MALT1 Cleavage Assay (Western Blot)

This assay assesses the ability of MI-2 to inhibit MALT1's proteolytic activity within a cellular context.

-

Reagents and Materials:

-

MALT1-dependent cell line (e.g., HBL-1).[1]

-

Cell culture medium and supplements.

-

MI-2 at various concentrations.

-

Cell lysis buffer.

-

Protein assay reagent (e.g., BCA).

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and membranes (e.g., PVDF).

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibodies against CYLD (full-length and cleaved forms) and a loading control (e.g., β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Seed the HBL-1 cells in culture plates and allow them to adhere.

-

Treat the cells with increasing concentrations of MI-2 for a specified period (e.g., 24 hours).[1]

-

Harvest the cells and lyse them using a suitable lysis buffer.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against CYLD overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Re-probe the membrane with a loading control antibody to ensure equal protein loading.

-

Analyze the band intensities to determine the ratio of cleaved to uncleaved CYLD. A dose-dependent decrease in the cleaved form and an increase in the uncleaved form indicate MALT1 inhibition.[1]

-

Cell Proliferation Assay

This assay measures the effect of MI-2 on the growth of cancer cell lines.

-

Reagents and Materials:

-

MALT1-dependent (e.g., HBL-1, TMD8) and MALT1-independent (e.g., U2932, OCI-Ly1) cell lines.[3][6]

-

Cell culture medium and supplements.

-

MI-2 at various concentrations.

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP).

-

Opaque-walled multi-well plates suitable for luminescence measurements.

-

-

Procedure:

-

Seed the cells at an appropriate density in a 96-well plate.

-

Allow the cells to acclimate for a few hours.

-

Add serial dilutions of MI-2 to the wells.

-

Incubate the plates for a specified period (e.g., 48 hours).[1]

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Normalize the luminescence values of the drug-treated cells to the vehicle-treated control cells to determine the fractional viability.

-

Calculate the growth inhibition (1 - fractional viability).

-

Determine the GI50 (concentration that causes 50% growth inhibition) values by plotting the growth inhibition against the log of the MI-2 concentration.[3]

-

Conclusion

MI-2 is a valuable tool for studying the biological functions of MALT1 and serves as a lead compound for the development of therapeutics targeting MALT1-dependent malignancies. Its irreversible mechanism of action provides potent and sustained inhibition of MALT1's proteolytic activity, leading to the suppression of the NF-κB signaling pathway and selective cytotoxicity in cancer cells reliant on this pathway. However, researchers should be mindful of its potential off-target effects, particularly the induction of ferroptosis via GPX4 inhibition, and employ appropriate controls to validate their findings. The experimental protocols and data presented in this guide offer a comprehensive resource for scientists working with MI-2 and investigating the therapeutic potential of MALT1 inhibition.

References

- 1. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MALT1 inhibition by MI-2 suppresses epithelial-to-mesenchymal transition and fibrosis by inactivating the NF-κB pathway in high glucose-treated HK-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. MALT1 inhibitor MI-2 induces ferroptosis by direct targeting of GPX4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | MALT | TargetMol [targetmol.com]

The MI-2 Effect on the JNK/c-JUN Pathway in Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The c-Jun N-terminal kinase (JNK) and its downstream effector c-JUN constitute a critical signaling pathway with a dichotomous and context-dependent role in carcinogenesis. The small molecule MI-2, a potent inhibitor of the Menin-Mixed Lineage Leukemia (MLL) interaction, has emerged as a promising therapeutic agent, particularly in MLL-rearranged leukemias. This technical guide provides an in-depth analysis of the known effects of MI-2 and the JNK/c-JUN pathway in cancer, and explores the potential mechanistic link between them. While direct experimental evidence detailing the effect of MI-2 on JNK/c-JUN signaling is still emerging, this paper synthesizes the current understanding of each component to propose a hypothetical model of interaction. This guide includes quantitative data on MI-2's activity, detailed experimental protocols for investigating this pathway, and visualizations to elucidate the proposed molecular interactions and experimental workflows.

Introduction: The Menin-MLL Axis and the JNK/c-JUN Pathway in Oncology

MI-2: A Targeted Inhibitor of the Menin-MLL Interaction

MI-2 is a small molecule that specifically targets the protein-protein interaction between Menin and MLL[1]. This interaction is crucial for the oncogenic activity of MLL fusion proteins, which are characteristic of a subset of aggressive acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL)[1]. By binding to Menin, MI-2 disrupts the Menin-MLL complex, leading to the downregulation of target genes such as HOXA9 and MEIS1, which are essential for leukemic cell proliferation and survival[2]. This disruption ultimately induces apoptosis and differentiation in MLL-rearranged leukemia cells[2].

The JNK/c-JUN Pathway: A Double-Edged Sword in Cancer

The JNK pathway is a subfamily of the mitogen-activated protein kinase (MAPK) signaling cascades and is activated by a wide range of cellular stresses. The pathway culminates in the phosphorylation and activation of the transcription factor c-JUN. The role of the JNK/c-JUN pathway in cancer is complex and often contradictory, acting as either a tumor suppressor or a promoter of oncogenesis depending on the cellular context, the specific JNK isoforms involved (JNK1, JNK2, JNK3), and the nature of the upstream stimuli. This pathway regulates critical cellular processes including proliferation, apoptosis, differentiation, and migration.

Quantitative Data on MI-2 Activity

The following tables summarize the reported in vitro efficacy of MI-2 and its derivatives in various cancer cell lines.

Table 1: In Vitro Inhibitory Activity of Menin-MLL Inhibitors

| Compound | Assay Type | IC50 (nM) | Cell Line(s) | Reference |

| MI-2 | Fluorescence Polarization | 446 | - | [3] |

| MI-2-2 | Fluorescence Polarization | 46 | - | |

| MI-463 | Fluorescence Polarization | 15.3 | - | [2] |

| MI-503 | Fluorescence Polarization | 14.7 | - | [2] |

Table 2: Cellular Activity of MI-2 in MLL-Rearranged Leukemia Cell Lines

| Cell Line | MLL Fusion | GI50 (µM) | Reference |

| MLL-AF9 transduced BMCs | MLL-AF9 | ~5 | |

| MLL-ENL transduced BMCs | MLL-ENL | ~5 | |

| KOPN-8 | MLL-ENL | 7.2 | |

| ML-2 | MLL-AF6 | 8.7 | |

| MV4;11 | MLL-AF4 | 9.5 | |

| MonoMac6 | MLL-AF9 | 18 |

Proposed Mechanism of MI-2's Effect on the JNK/c-JUN Pathway

While direct experimental evidence of MI-2's impact on the JNK/c-JUN pathway is not yet extensively documented, a plausible mechanism can be inferred from the known functions of Menin. Research indicates that Menin can inhibit the JNK-induced phosphorylation of c-Jun and its family member, JunD[4].

Hypothetical Model:

-

Baseline State in Cancer Cells: In certain cancer cells, the JNK pathway is activated, leading to the phosphorylation of c-JUN. Phosphorylated c-JUN then drives the transcription of genes involved in proliferation and survival.

-

Role of Menin: Menin, in its native state, can act as a negative regulator of this pathway by directly or indirectly inhibiting the phosphorylation of c-JUN by JNK[4].

-

Effect of MI-2: By binding to Menin, MI-2 may alter its conformation or its interaction with other proteins. This could potentially enhance Menin's inhibitory effect on JNK-mediated c-JUN phosphorylation. Alternatively, by disrupting the Menin-MLL complex, MI-2 might free up Menin to interact more readily with components of the JNK pathway, thereby potentiating its inhibitory function.

This proposed mechanism suggests that MI-2, in addition to its well-established role in suppressing MLL-driven oncogenesis, may also exert anti-cancer effects by dampening the pro-proliferative and anti-apoptotic signals mediated by the JNK/c-JUN pathway.

Signaling Pathway Diagram

References

Structural Basis of MI-2 Inhibition of MALT1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical mediator of NF-κB signaling downstream of antigen receptors and other immune signaling pathways. Its proteolytic activity is implicated in the pathogenesis of certain cancers, particularly activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL). MI-2 is a small molecule inhibitor that has been identified as a potent and irreversible inhibitor of MALT1's protease function. This technical guide provides an in-depth overview of the structural basis of MI-2 inhibition of MALT1, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and experimental workflows.

Introduction to MALT1 and its Role in NF-κB Signaling

MALT1 is a unique paracaspase that functions as both a scaffold protein and a cysteine protease.[1] Upon immune receptor stimulation, MALT1 forms the CARD11-BCL10-MALT1 (CBM) complex, which is essential for the activation of the canonical NF-κB pathway.[2] As a scaffold, MALT1 recruits TRAF6, an E3 ubiquitin ligase, leading to the activation of the IKK complex and subsequent degradation of IκB, allowing NF-κB transcription factors to translocate to the nucleus.[3]

The protease activity of MALT1 amplifies and sustains NF-κB signaling through the cleavage of several negative regulators of the pathway, including A20, RelB, and CYLD.[3][4] By cleaving these substrates, MALT1 removes the brakes on NF-κB activation, promoting cell survival and proliferation.[3] This proteolytic function is constitutively active in certain lymphomas, such as ABC-DLBCL, making MALT1 an attractive therapeutic target.[5]

MI-2: An Irreversible Inhibitor of MALT1 Protease Activity

MI-2 is a small molecule that has been identified as a selective and irreversible inhibitor of MALT1's proteolytic activity.[6][7] It directly binds to the active site of the MALT1 paracaspase domain, effectively blocking its ability to cleave its substrates.[5][6] This inhibition of MALT1's catalytic function leads to the suppression of NF-κB signaling, inhibition of c-REL nuclear localization, and downregulation of NF-κB target genes.[5][6] Consequently, MI-2 has been shown to selectively inhibit the proliferation of MALT1-dependent cancer cell lines.[6][8]

Structural Basis of Inhibition

While a co-crystal structure of MI-2 in complex with MALT1 is not publicly available, molecular docking studies and data from analogous inhibitors suggest that MI-2 acts as a covalent and irreversible inhibitor by targeting the catalytic cysteine residue (Cys464) within the MALT1 active site.[2][9] The binding of MI-2 to this site physically obstructs substrate access and catalysis. The irreversible nature of this binding leads to a sustained suppression of MALT1's protease function.[6]

Quantitative Data

The following tables summarize the key quantitative data related to the inhibitory activity of MI-2 against MALT1 and its effects on various cell lines.

Table 1: In Vitro Inhibitory Activity of MI-2 against MALT1

| Parameter | Value | Reference |

| IC50 | 5.84 µM | [6][7] |

Table 2: Growth Inhibition (GI50) of MI-2 in MALT1-Dependent ABC-DLBCL Cell Lines

| Cell Line | GI50 (µM) | Reference |

| HBL-1 | 0.2 | [6][9] |

| TMD8 | 0.5 | [6][9] |

| OCI-Ly3 | 0.4 | [6][9] |

| OCI-Ly10 | 0.4 | [6][9] |

Table 3: Inhibitory Concentration (IC50) of MI-2 in Non-Small Cell Lung Cancer (NSCLC) Cell Lines

| Cell Line | IC50 (µmol/l) | Reference |

| NCI-H1650 | 1.924 | [10] |

| A549 | 1.195 | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibition of MALT1 by MI-2.

MALT1 Enzymatic Assay

This assay measures the direct inhibitory effect of MI-2 on the proteolytic activity of recombinant MALT1.

Materials:

-

Recombinant full-length wild-type MALT1

-

Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)

-

Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT, 0.005% Tween-20)

-

MI-2 compound

-

DMSO (for compound dilution)

-

384-well black assay plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of MI-2 in DMSO and then further dilute in assay buffer to the desired final concentrations.

-

Add a small volume (e.g., 50 nL) of the diluted MI-2 or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add recombinant MALT1 (e.g., 5-10 nM final concentration) to each well.

-

Incubate the plate at room temperature for 30-60 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate Ac-LRSR-AMC (e.g., 10-25 µM final concentration) to each well.

-

Immediately measure the fluorescence intensity kinetically over 1-2 hours at an excitation wavelength of 350-380 nm and an emission wavelength of 460 nm.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Normalize the rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).

-

Plot the percent inhibition against the logarithm of the MI-2 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Western Blot Analysis of MALT1 Substrate Cleavage

This method is used to assess the inhibition of MALT1's proteolytic activity in a cellular context by observing the cleavage of its endogenous substrates.

Materials:

-

MALT1-dependent cell line (e.g., HBL-1, TMD8)

-

Cell culture medium

-

MI-2 compound

-

DMSO

-

Proteasome inhibitor (e.g., MG-132, optional)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

Primary antibodies against MALT1 substrates (e.g., anti-CYLD, anti-BCL10, anti-A20, anti-RelB) and a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescent substrate

-

SDS-PAGE gels and blotting apparatus

Procedure:

-

Seed cells at an appropriate density and allow them to adhere or grow to a desired confluency.

-

Treat the cells with various concentrations of MI-2 or DMSO (vehicle control) for a specified time (e.g., 24 hours). In some cases, pre-treatment with a proteasome inhibitor for 1-2 hours can help visualize cleavage products.

-

Harvest the cells, wash with ice-cold PBS, and lyse the cell pellet in RIPA buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with ECL substrate and capture the chemiluminescent signal using a digital imaging system.

-

Analyze the band intensities to assess the levels of full-length and cleaved substrates. A decrease in the cleaved fragment and/or an increase in the full-length substrate in MI-2-treated samples indicates inhibition of MALT1 activity.

Cell Viability Assay

This assay determines the effect of MI-2 on the proliferation and viability of cancer cell lines.

Materials:

-

ABC-DLBCL cell lines (e.g., HBL-1, OCI-Ly3)

-

Cell culture medium

-

MI-2 compound

-

DMSO

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, MTS, or ATP-based luminescent assay kit)

-

Microplate reader (absorbance or luminescence)

Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach or stabilize overnight.

-

Prepare serial dilutions of MI-2 in cell culture medium.

-

Treat the cells with the diluted MI-2 or vehicle control (medium with DMSO) and incubate for a specified period (e.g., 48-72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color development or signal generation.

-

Measure the absorbance or luminescence using a microplate reader.

-

Normalize the results to the vehicle-treated control cells to determine the percentage of cell viability.

-

Plot the percentage of viability against the logarithm of the MI-2 concentration and calculate the GI50 (concentration for 50% growth inhibition) value.

Visualizations

The following diagrams illustrate the MALT1 signaling pathway, the mechanism of MI-2 inhibition, and a typical experimental workflow.

References

- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Correlative Effect between in vivo Hollow Fiber Assay and Xenografts Assay in Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application | Haematologica [haematologica.org]

- 6. benchchem.com [benchchem.com]

- 7. api.unil.ch [api.unil.ch]

- 8. cellbiolabs.com [cellbiolabs.com]

- 9. researchgate.net [researchgate.net]

- 10. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

MALT1 Scaffolding versus Enzymatic Activity Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the dual functions of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1), a key regulator in immune cell signaling. We delve into its distinct roles as a scaffold and a protease, the downstream pathways it governs, and the therapeutic implications of selectively inhibiting each function. This document offers a technical overview of the experimental methodologies used to dissect these functions and presents a comparative analysis of targeting MALT1's scaffolding versus its enzymatic activities.

Introduction to MALT1's Dual Functionality

MALT1 is a unique protein that functions as both a molecular scaffold and a caspase-like protease. It is a crucial component of the CARMA1-BCL10-MALT1 (CBM) signalosome, which is essential for activating the nuclear factor-κB (NF-κB) signaling pathway in response to antigen receptor stimulation in lymphocytes.

-

Scaffolding Function: Upon T-cell receptor (TCR) or B-cell receptor (BCR) engagement, MALT1 is recruited to a complex with CARMA1 (also known as CARD11) and BCL10. This assembly acts as a scaffold to recruit and activate downstream signaling components, including the IKK (IκB kinase) complex. This scaffolding function is indispensable for initiating the canonical NF-κB pathway, which leads to the activation of IKK and subsequent degradation of the NF-κB inhibitor, IκBα.

-

Enzymatic (Protease) Function: MALT1 possesses protease activity that is activated following its recruitment to the CBM complex. This enzymatic function is responsible for the cleavage and inactivation of several negative regulators of NF-κB signaling, such as A20, RelB, and CYLD, thereby fine-tuning and sustaining the NF-κB response.

The dual nature of MALT1 presents a unique challenge and opportunity in drug development. While the scaffolding function is essential for the initial activation of NF-κB, the protease activity is involved in modulating and amplifying the signal. Understanding the distinct contributions of each function is critical for designing effective and specific therapeutic strategies.

MALT1-Dependent Signaling Pathways

MALT1's scaffolding and enzymatic activities regulate multiple downstream signaling pathways that are critical for lymphocyte activation, proliferation, and survival.

The most well-characterized role of MALT1 is in the activation of the canonical NF-κB pathway. The scaffolding function of MALT1 is paramount in this process, as it bridges the upstream antigen receptor signaling with the downstream IKK complex.

Caption: MALT1 scaffolding function in canonical NF-κB signaling.

The protease activity of MALT1 is activated subsequent to its scaffolding role and serves to amplify and sustain NF-κB signaling by cleaving and inactivating inhibitory proteins.

Caption: MALT1 protease activity sustains NF-κB signaling.

Recent studies have revealed a connection between MALT1 and the mTORC1 signaling pathway, which is a master regulator of cell growth and metabolism. MALT1's scaffolding function, but not its protease activity, has been shown to be required for TCR-induced mTORC1 activation. MALT1 mediates the association of BCL10 with the mTORC1-regulatory Rag-Ragulator complex.

Scaffolding vs. Enzymatic Inhibition: A Comparative Analysis

The development of inhibitors targeting either the scaffolding function or the enzymatic activity of MALT1 has allowed for a direct comparison of their biological effects. Both types of inhibitors have shown therapeutic potential, particularly in the context of activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL), which is often dependent on chronic BCR signaling.

The following table summarizes the differential effects of inhibiting MALT1's scaffolding versus its enzymatic activity. The data is compiled from various studies and standardized for comparative purposes.

| Parameter | Scaffolding Inhibition | Enzymatic Inhibition | Cell Line/Model |

| NF-κB Reporter Activity (IC50) | Complete Inhibition | Partial/No Inhibition | ABC-DLBCL cell lines |

| A20 Cleavage (IC50) | No direct effect | Potent Inhibition | Jurkat T-cells |

| IL-2 Production (IC50) | Potent Inhibition | Weaker Inhibition | Primary T-cells |

| ABC-DLBCL Cell Viability (IC50) | Effective | Effective | ABC-DLBCL cell lines |

| mTORC1 Activation | Blocked | Unaffected | Jurkat T-cells |

Data compiled from publicly available research. Actual values may vary based on specific compounds and assay conditions.

-

Enzymatic Inhibitors: These compounds, often referred to as protease inhibitors, directly block the catalytic site of MALT1. They effectively prevent the cleavage of MALT1 substrates, thus dampening the sustained NF-κB signaling. Several MALT1 protease inhibitors have entered clinical trials, demonstrating their therapeutic potential.

-

Scaffolding Inhibitors: These molecules are designed to disrupt the formation of the CBM complex, thereby preventing the initial activation of the NF-κB pathway. By blocking the scaffolding function, these inhibitors can abrogate both the canonical NF-κB activation and the MALT1-dependent mTORC1 signaling. This dual blockade may offer a more comprehensive therapeutic effect in certain contexts.

The choice between targeting the scaffolding or the enzymatic function of MALT1 may depend on the specific disease and the underlying signaling dependencies.

Key Experimental Protocols

Dissecting the distinct functions of MALT1 requires specific experimental approaches. Below are detailed methodologies for key assays used in MALT1 research.

This protocol is used to determine if a compound disrupts the scaffolding function of MALT1 by assessing the interaction between MALT1 and BCL10.

Caption: Workflow for Co-Immunoprecipitation to assess MALT1 scaffolding.

Methodology:

-

Cell Culture and Treatment: Culture ABC-DLBCL cells (e.g., OCI-Ly10) and treat with the test compound or vehicle control for the desired time.

-

Cell Lysis: Harvest cells and lyse in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA) supplemented with protease and phosphatase inhibitors.

-

Immunoprecipitation:

-

Pre-clear the cell lysates by incubating with Protein A/G-agarose beads.

-

Incubate the pre-cleared lysates with an anti-MALT1 antibody overnight at 4°C.

-

Add fresh Protein A/G-agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

-

Washing: Wash the beads three to five times with lysis buffer to remove non-specific binders.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against BCL10 and MALT1 (as a loading control). A reduction in the amount of co-precipitated BCL10 in the compound-treated sample compared to the control indicates inhibition of the MALT1 scaffolding function.

This assay directly measures the enzymatic activity of MALT1 by monitoring the cleavage of a specific substrate.

Methodology:

-

Reagents:

-

Recombinant human MALT1

-

Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT)

-

Test compound

-

-

Assay Procedure:

-

Prepare a serial dilution of the test compound in the assay buffer.

-

In a 96-well plate, add the recombinant MALT1 enzyme and the test compound at various concentrations.

-

Pre-incubate the enzyme and compound mixture for a specified time (e.g., 30 minutes) at room temperature.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence (excitation/emission ~360/460 nm for AMC) over time using a plate reader.

-

-

Data Analysis: Calculate the rate of reaction for each compound concentration. Determine the IC50 value by plotting the reaction rate against the compound concentration and fitting the data to a dose-response curve.

This cell-based assay is used to measure the overall impact of MALT1 inhibition on the NF-κB signaling pathway.

Methodology:

-

Cell Line: Use a cell line (e.g., Jurkat T-cells) stably transfected with a reporter construct containing NF-κB response elements driving the expression of a reporter gene (e.g., luciferase or GFP).

-

Treatment and Stimulation:

-

Seed the reporter cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of the test compound.

-

Stimulate the cells with an appropriate agonist to activate the NF-κB pathway (e.g., PMA and ionomycin).

-

-

Reporter Gene Measurement: After an incubation period (e.g., 6-24 hours), measure the reporter gene expression. For a luciferase reporter, lyse the cells and measure the luminescence using a luminometer.

-

Data Analysis: Normalize the reporter signal to a control for cell viability (e.g., a constitutively expressed reporter or a cell viability assay). Calculate the IC50 value by plotting the normalized reporter signal against the compound concentration.

Conclusion

MALT1 represents a high-value therapeutic target in immunology and oncology. Its dual roles as a scaffold and a protease offer multiple avenues for therapeutic intervention.

-

Inhibition of the scaffolding function provides a comprehensive blockade of MALT1-dependent signaling, impacting both canonical NF-κB and mTORC1 pathways. This approach may be beneficial in diseases where both pathways are pathologically activated.

-

Inhibition of the enzymatic function offers a more targeted approach, primarily affecting the amplification and duration of the NF-κB response. MALT1 protease inhibitors have already shown promise in clinical settings.

The choice of inhibitory strategy will likely be context-dependent, and a deeper understanding of the specific roles of MALT1's functions in different diseases will be crucial for the development of next-generation MALT1-targeted therapies. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the nuanced biology of MALT1 and to discover and characterize novel inhibitors.

A Technical Guide to the Preclinical Studies of MALT1 Inhibitor MI-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on MI-2, an irreversible small-molecule inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a critical regulator of NF-κB signaling and a key therapeutic target in certain B-cell lymphomas. This document synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and workflows to support further research and development.

Core Mechanism of Action

MI-2 is an irreversible MALT1 inhibitor with a molecular weight of 455.72. It functions by directly binding to the MALT1 paracaspase, thereby suppressing its proteolytic function. In MALT1-dependent cancers, such as Activated B-cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL), this inhibition disrupts the constitutively active B-cell receptor (BCR) signaling pathway that drives oncogenesis. The primary consequence of MI-2-mediated MALT1 inhibition is the suppression of the canonical NF-κB pathway, which is evidenced by reduced cleavage of MALT1 substrates (e.g., CYLD, BCL10, A20), inhibition of c-REL nuclear localization, and the downregulation of NF-κB target genes. This cascade of events ultimately leads to selective growth inhibition and apoptosis in MALT1-dependent tumor cells.

Interestingly, recent studies have uncovered a potential MALT1-independent mechanism, suggesting MI-2 can also induce ferroptosis by directly targeting and inhibiting Glutathione Peroxidase 4 (GPX4). This dual-action potential warrants further investigation.

Quantitative Data Summary

The preclinical efficacy of MI-2 has been quantified through various in vitro and in vivo studies. The data highlights its potency and selectivity for MALT1-dependent cancer cell lines.

This table summarizes the half-maximal inhibitory concentration (IC50) from cell-free enzymatic assays and the half-maximal growth inhibition (GI50) in various DLBCL cell lines.

| Parameter | Target / Cell Line | Value (µM) | Reference |

| IC50 | MALT1 (cell-free assay) | 5.84 | |

| GI50 | HBL-1 (ABC-DLBCL) | 0.2 | |

| TMD8 (ABC-DLBCL) | 0.5 | ||

| OCI-Ly3 (ABC-DLBCL) | 0.4 | ||

| OCI-Ly10 (ABC-DLBCL) | 0.4 | ||

| Resistance | U2932, HLY-1 (ABC-DLBCL, MALT1-independent) | Resistant | |

| Various GCB-DLBCL Cell Lines | Resistant |

The lower GI50 values in cellular assays compared to the cell-free IC50 may be attributable to the irreversible binding mechanism of MI-2 and its accumulation within cells.

This table outlines the key parameters and outcomes from xenograft studies assessing MI-2's anti-tumor activity and safety profile in mice.

| Parameter | Details | Reference |

| Animal Model | SCID NOD mice with human ABC-DLBCL (TMD8, HBL-1) or GCB-DLBCL (OCI-Ly1) xenografts. | |

| Dosage Regimen | 25 mg/kg/day, administered intraperitoneally (i.p.). | |

| Efficacy | Profoundly suppressed tumor growth in TMD8 and HBL-1 (ABC-DLBCL) models. | |

| No effect on tumor growth in the OCI-Ly1 (GCB-DLBCL) model. | ||

| Toxicity | Nontoxic to mice at single doses up to 350 mg/kg. | |

| No signs of toxicity (lethargy, weight loss) observed in a 10-day escalating dose study. |

Signaling Pathway Context

MI-2 targets the MALT1 protease, a central component of the CARD11-BCL10-MALT1 (CBM) signalosome. In ABC-DLBCL, chronic B-cell receptor signaling leads to the formation of the CBM complex, which recruits downstream effectors to activate the IKK signalosome, ultimately leading to the activation of NF-κB. MALT1's proteolytic activity, which cleaves and inactivates negative regulators of NF-κB like A20 and CYLD, is essential for sustaining this pro-survival signaling.

Methodological & Application

MALT1 Inhibitor MI-2: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) is a critical signaling molecule and paracaspase involved in the activation of lymphocytes and other immune cells.[1] Its proteolytic activity is a key driver in the pathogenesis of certain cancers, particularly Activated B-cell like Diffuse Large B-cell Lymphoma (ABC-DLBCL).[2][3] MI-2 is a potent and irreversible small molecule inhibitor of MALT1 that has demonstrated selective activity against MALT1-dependent cancer cells both in vitro and in vivo.[1][2][3][4][5][6] This document provides detailed application notes and experimental protocols for the use of MI-2 in preclinical research settings.

Mechanism of Action

MI-2 is an irreversible inhibitor of the MALT1 paracaspase.[1][5][6] It directly binds to the active site of MALT1, thereby suppressing its proteolytic function.[1][2][3][6] This inhibition leads to the downstream suppression of the NF-κB signaling pathway, evidenced by the inhibition of c-REL nuclear localization and downregulation of NF-κB target genes.[2][3][7] In some cellular contexts, MI-2 has also been shown to suppress the JNK/c-JUN signaling pathway.[8] The inhibition of these pathways ultimately leads to decreased cell proliferation, induction of G1 arrest, and apoptosis in MALT1-dependent cancer cells.[6]

Data Presentation

In Vitro Efficacy of MI-2

| Parameter | Value | Cell Lines/Assay Conditions | Reference |

| IC50 | 5.84 µM | Cell-free MALT1 enzymatic assay | [4][7] |

| GI50 | 0.2 µM | HBL-1 (ABC-DLBCL) | [2][4][5][7] |

| 0.5 µM | TMD8 (ABC-DLBCL) | [2][4][5][7] | |

| 0.4 µM | OCI-Ly3 (ABC-DLBCL) | [2][4][5][7] | |

| 0.4 µM | OCI-Ly10 (ABC-DLBCL) | [2][4][5][7] | |

| Resistant Cell Lines | - | U2932, HLY-1 (MALT1-independent ABC-DLBCL), GCB-DLBCL cell lines | [2][4][5] |

In Vivo Efficacy of MI-2

| Animal Model | Dosing Regimen | Tumor Model | Outcome | Reference |

| SCID NOD Mice | 25 mg/kg/day, i.p. | TMD8 and HBL-1 ABC-DLBCL xenografts | Profoundly suppressed tumor growth | [4][7] |

| OCI-Ly1 xenograft | No effect on tumor growth | [4] | ||

| Mice | 350 mg/kg | - | Non-toxic | [4] |

Signaling Pathways and Experimental Workflows

MALT1 Signaling Pathway in B-Cell Receptor Activation

The following diagram illustrates the central role of MALT1 in the B-cell receptor (BCR) signaling pathway leading to NF-κB activation. Upon antigen binding, a signaling cascade activates the formation of the CARD11-BCL10-MALT1 (CBM) complex, which is essential for downstream signaling.[9][10]

Caption: MALT1 in BCR to NF-κB Signaling and MI-2 Inhibition.

Experimental Workflow for Assessing MI-2 Activity

This diagram outlines a typical workflow for evaluating the efficacy of the MALT1 inhibitor MI-2, from initial enzymatic assays to cellular and in vivo studies.

Caption: Workflow for MI-2 Efficacy Evaluation.

Experimental Protocols

MALT1 Proteolytic Activity Assay (Cell-Free)

This protocol is for determining the IC50 of MI-2 against recombinant MALT1 in a cell-free system.

Materials:

-

Recombinant full-length wild-type MALT1

-

MALT1 substrate: Ac-LRSR-AMC

-

Assay Buffer (e.g., Tris-based buffer with reducing agents)

-

MI-2 compound

-

Positive control inhibitor: z-VRPR-FMK

-

384-well black plates

-

Fluorescence plate reader (Excitation: 360 nm, Emission: 465 nm)

Procedure:

-

Prepare a serial dilution of MI-2 in DMSO, with a concentration range from 0.122 to 62.5 µM.[4]

-

In a 384-well plate, add MI-2 dilutions, positive control (300 nM z-VRPR-FMK), and negative control (buffer only) to respective wells.

-

Add recombinant MALT1 enzyme to all wells except the negative control.

-

Pre-incubate the plate at room temperature for a specified time to allow for inhibitor binding.

-

Initiate the reaction by adding the MALT1 substrate Ac-LRSR-AMC to all wells.[5]

-

Measure the fluorescence at two different time points (T1 and T2) using a plate reader with excitation/emission wavelengths of 360/465 nm.[4][5] This helps to correct for compound autofluorescence.

-

Calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - [(Fluorescence_test_compound(T2-T1) - Fluorescence_neg_ctrl(T2-T1)) / (Fluorescence_pos_ctrl(T2-T1) - Fluorescence_neg_ctrl(T2-T1))])

-

Plot the percent inhibition against the log of the MI-2 concentration and determine the IC50 value using non-linear regression analysis.

Cell Proliferation and Viability Assay

This protocol is to determine the GI50 (50% growth inhibition) of MI-2 on different cell lines.

Materials:

-

MALT1-dependent (e.g., HBL-1, TMD8) and MALT1-independent (e.g., U2932, OCI-Ly1) cell lines

-

Complete cell culture medium

-

MI-2 compound

-

96-well clear or white-walled plates

-

Cell viability reagent (e.g., ATP-based luminescent assay kit)

-

Trypan blue dye and hemocytometer

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight if applicable.

-

Prepare serial dilutions of MI-2 in the complete culture medium.

-

Treat the cells with increasing concentrations of MI-2 (e.g., 1 nM to 1000 nM) for 48 hours.[7] Include a vehicle control (DMSO).

-

After the incubation period, determine cell proliferation using an ATP-based luminescent method.[2][4][5]

-

In parallel, perform a standard curve for each cell line by plotting cell number (determined by trypan blue exclusion) against luminescence values to accurately quantify cell numbers.[4][5]

-

Normalize the viability of drug-treated cells to their respective vehicle controls to obtain the fractional viability.[4][5]

-

The growth inhibition is calculated as 1 - fractional viability.[4][5]

-

Plot the growth inhibition against the log of the MI-2 concentration and use software like CompuSyn to determine the GI50 values.[4][5]

Western Blot for MALT1 Substrate Cleavage

This protocol is to assess the inhibitory effect of MI-2 on MALT1's proteolytic activity within cells by observing the cleavage of its known substrates.

Materials:

-

HBL-1 cells

-

Complete cell culture medium

-

MI-2 compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies against MALT1 substrates (e.g., CYLD, RelB) and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Protein electrophoresis and blotting equipment

Procedure:

-

Treat HBL-1 cells with increasing concentrations of MI-2 (e.g., 62 nM to 1000 nM) for 24 hours.[7] Include a vehicle control.

-

Harvest the cells and lyse them using RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against a MALT1 substrate (e.g., anti-CYLD) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

A dose-dependent decrease in the cleaved form of the substrate and a corresponding increase in the uncleaved form indicates MALT1 inhibition.[2]

-

Re-probe the membrane with a loading control antibody to ensure equal protein loading.

Storage and Handling

-

Stock Solutions: Prepare a concentrated stock solution of MI-2 in DMSO. Store at -20°C for up to 1 year or at -80°C for up to 2 years.[7]

-

Working Solutions: For in vitro experiments, dilute the stock solution in the appropriate cell culture medium. For in vivo experiments, a fresh working solution should be prepared daily. A suggested formulation for intraperitoneal injection is to dissolve the DMSO stock in a vehicle such as PEG300 and Tween80 in ddH2O.[4]

Disclaimer

The information provided in this document is for research purposes only and not for human use. Researchers should always adhere to institutional and national guidelines for laboratory safety and animal welfare.

References

- 1. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound | MALT | TargetMol [targetmol.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Mucosa‑associated lymphoid tissue lymphoma translocation protein 1 inhibitor, MI‑2, attenuates non‑small cell lung cancer cell proliferation, migration and invasion, and promotes apoptosis by suppressing the JNK/c‑JUN pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Ways and waves of MALT1 paracaspase activation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Screening of MALT1 Protease Activity using a Fluorogenic Substrate and the Inhibitor MI-2

Audience: Researchers, scientists, and drug development professionals.

Introduction